molecular formula C20H19ClN4O3S2 B11417386 5-chloro-2-(ethylsulfanyl)-N-{4-[methyl(phenyl)sulfamoyl]phenyl}pyrimidine-4-carboxamide

5-chloro-2-(ethylsulfanyl)-N-{4-[methyl(phenyl)sulfamoyl]phenyl}pyrimidine-4-carboxamide

Cat. No.: B11417386
M. Wt: 463.0 g/mol
InChI Key: RWTAXUOXIZGCMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

    5-chloro-2-(ethylsulfanyl)-N-{4-[methyl(phenyl)sulfamoyl]phenyl}pyrimidine-4-carboxamide: is a complex organic compound with a diverse structure. It combines a pyrimidine core with various functional groups.

  • The chlorine atom at position 5, the ethylsulfanyl group, and the sulfamoyl group contribute to its distinct properties.
  • This compound has attracted attention due to its potential applications in various fields.
  • Preparation Methods

      Synthetic Routes: One common synthetic route involves the Suzuki–Miyaura coupling, which joins aryl or heteroaryl boronic acids with aryl or heteroaryl halides. In this case, boronic acids containing the ethylsulfanyl and sulfamoyl groups can be coupled with appropriate halides.

      Reaction Conditions: The Suzuki–Miyaura coupling typically employs a palladium catalyst, base, and solvent. Reaction conditions are mild, allowing for functional group tolerance.

      Industrial Production: While industrial-scale production methods may vary, the Suzuki–Miyaura coupling can be adapted for large-scale synthesis.

  • Chemical Reactions Analysis

      Reactions: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: For oxidation, consider using oxidants like hydrogen peroxide or m-chloroperbenzoic acid. Reduction can be achieved with hydrides (e.g., lithium aluminum hydride). Substitution reactions may involve nucleophiles (e.g., amines).

      Major Products: These reactions can yield derivatives with modified functional groups, such as amides, sulfonamides, or halogenated compounds.

  • Scientific Research Applications

      Chemistry: Researchers explore its reactivity, stability, and potential as a building block for more complex molecules.

      Biology: Investigate its interactions with biological targets (enzymes, receptors) and its potential as a drug candidate.

      Medicine: Assess its pharmacological properties, including bioavailability, toxicity, and efficacy.

      Industry: Explore applications in materials science, catalysis, or agrochemicals.

  • Mechanism of Action

    • The compound’s mechanism of action depends on its specific targets. It may inhibit enzymes, interfere with cellular processes, or modulate signaling pathways.
    • Further studies are needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

      Similar Compounds: Other pyrimidine-based molecules with sulfonamide or ethylsulfanyl substituents.

      Uniqueness: Highlight its distinct features, such as the combination of chlorine, ethylsulfanyl, and sulfamoyl groups.

    Remember that this compound’s applications and properties are still an active area of research, and ongoing studies may reveal additional insights.

    Properties

    Molecular Formula

    C20H19ClN4O3S2

    Molecular Weight

    463.0 g/mol

    IUPAC Name

    5-chloro-2-ethylsulfanyl-N-[4-[methyl(phenyl)sulfamoyl]phenyl]pyrimidine-4-carboxamide

    InChI

    InChI=1S/C20H19ClN4O3S2/c1-3-29-20-22-13-17(21)18(24-20)19(26)23-14-9-11-16(12-10-14)30(27,28)25(2)15-7-5-4-6-8-15/h4-13H,3H2,1-2H3,(H,23,26)

    InChI Key

    RWTAXUOXIZGCMY-UHFFFAOYSA-N

    Canonical SMILES

    CCSC1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N(C)C3=CC=CC=C3)Cl

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.